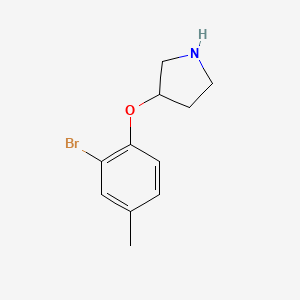

3-(2-Bromo-4-methylphenoxy)pyrrolidine

Description

Overview of Pyrrolidine (B122466) Scaffold Significance in Medicinal and Organic Chemistry

The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a ubiquitous and highly valued scaffold in both medicinal and organic chemistry. nih.govguidechem.com Its significance stems from several key attributes. Unlike its flat, aromatic counterpart, pyrrole, the sp³-hybridized carbon atoms of the pyrrolidine ring confer a three-dimensional, non-planar structure. This "pseudorotation" allows for a more comprehensive exploration of three-dimensional pharmacophore space, which is crucial for achieving specific and high-affinity interactions with biological targets like enzymes and receptors. nih.govresearchgate.net

Furthermore, the pyrrolidine scaffold can possess up to four stereogenic centers, leading to a high degree of stereochemical diversity. This complexity is often exploited by medicinal chemists to fine-tune the biological activity and pharmacokinetic profiles of drug candidates. researchgate.net The pyrrolidine nucleus is a core component of numerous natural products, alkaloids, and FDA-approved drugs, demonstrating its broad utility in treating a range of conditions, from central nervous system disorders to infectious diseases and cancer. guidechem.comnih.gov Its versatility makes it an indispensable building block in the synthesis of novel therapeutic agents. nih.gov

Contextualization of Halogenated Phenoxy Moieties in Molecular Design

The phenoxy group, an aryl ether linkage, is a common feature in many pharmaceuticals. The incorporation of halogen atoms—such as fluorine, chlorine, or bromine—onto this phenoxy moiety is a deliberate and powerful strategy in molecular design. sigmaaldrich.com Halogens can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity. mdpi.comnih.gov

The introduction of a halogen, like the bromine atom in the subject compound, can enhance biological activity through several mechanisms. Halogens can act as bioisosteres for other functional groups, modulate the electronic nature of the aromatic ring, and improve membrane permeability. mdpi.com Crucially, heavier halogens like bromine can participate in "halogen bonding," a non-covalent interaction with Lewis basic sites (e.g., carbonyl oxygens or nitrogen atoms) on a biological target. chemrxiv.org This directional interaction can significantly enhance binding affinity and selectivity, making halogenation a key tool for optimizing lead compounds in drug discovery. chemrxiv.org

Current Research Landscape Pertaining to Aryloxy-Substituted Heterocycles

The field of aryloxy-substituted heterocycles is an active area of research, with studies exploring their potential in a wide range of therapeutic areas. These compounds merge the structural benefits of a heterocyclic core with the modulatory effects of an aryloxy side chain. For instance, various aryloxyalkylamine derivatives have been investigated for diverse pharmacological activities. Published research has demonstrated that certain imidazo-fused heterocycles bearing an aryloxy side chain possess potent calcium channel blocking and local anesthetic properties.

Similarly, other studies have shown that different heterocyclic systems linked to an aryloxy moiety can function as gastric antisecretory agents by inhibiting the H+/K+-ATPase enzyme. The ongoing synthesis and evaluation of novel aryloxy-substituted heterocycles underscore their potential as versatile platforms for the development of new therapeutic agents.

Rationale for the Academic Investigation of 3-(2-Bromo-4-methylphenoxy)pyrrolidine

While specific research on this compound is not extensively documented in publicly accessible literature, the rationale for its academic investigation can be logically inferred from the individual contributions of its structural components. The molecule combines the stereochemically rich and pharmacologically proven pyrrolidine scaffold with a substituted phenoxy group.

The specific substitutions on the phenoxy ring—a bromine atom at the ortho position and a methyl group at the para position—are particularly noteworthy. The bromine atom can enhance binding affinity through halogen bonding and increase lipophilicity. chemrxiv.org The methyl group can provide beneficial hydrophobic interactions within a target's binding pocket and potentially influence the molecule's metabolic profile. The academic interest in this compound likely stems from its potential as a building block for more complex molecules or as a candidate for screening in various biological assays, leveraging the synergistic effects of its constituent parts.

Chemical Properties of this compound

Based on available chemical data, the key properties of this compound are summarized below. It is important to note that some of these values are predicted through computational models.

| Property | Value | Source |

| CAS Number | 946760-07-2 | |

| Molecular Formula | C₁₁H₁₄BrNO | |

| Molecular Weight | 256.14 g/mol | N/A |

| Boiling Point | 330.5 ± 42.0 °C (Predicted) | |

| Density | 1.371 ± 0.06 g/cm³ (Predicted) | |

| pKa | 9.24 ± 0.10 (Predicted) |

This table is interactive. Data is sourced from chemical databases.

Synthesis of this compound

This approach would likely involve the reaction of a protected 3-hydroxypyrrolidine with 2-bromo-4-methylphenol (B149215). The key steps would be:

Protection of the Pyrrolidine Nitrogen: The secondary amine of the pyrrolidine ring is typically protected with a suitable group, such as a tert-butyloxycarbonyl (Boc) group, to prevent it from interfering with the subsequent reaction.

Deprotonation: The hydroxyl group of the protected 3-hydroxypyrrolidine is deprotonated with a strong base (e.g., sodium hydride) to form a more nucleophilic alkoxide.

Nucleophilic Substitution: The resulting alkoxide is then reacted with 2-bromo-4-methylphenol. However, a more common variant involves activating the phenol (B47542). A more likely route is the Mitsunobu reaction, where 3-hydroxypyrrolidine reacts with 2-bromo-4-methylphenol in the presence of triphenylphosphine (B44618) (PPh₃) and a diazodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This reaction typically proceeds with inversion of stereochemistry at the hydroxyl-bearing carbon.

Deprotection: The final step involves the removal of the protecting group from the pyrrolidine nitrogen, usually under acidic conditions, to yield the final product, this compound.

This generalized pathway represents a standard and efficient method for constructing the ether linkage found in the target molecule.

Potential Research Applications

Given the absence of specific studies on this compound, its potential applications can be hypothesized based on the known biological activities of related bromophenol and pyrrolidine compounds.

Bromophenols isolated from marine sources have demonstrated a wide array of biological activities, including antioxidant, antimicrobial, and enzyme inhibitory effects. For example, various synthetic bromophenols have shown potent inhibition of enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant targets in neurodegenerative diseases. nih.gov The brominated phenoxy moiety in the target compound could confer similar enzyme-inhibiting properties.

Furthermore, the pyrrolidine ring is a key feature in many compounds targeting the central nervous system. The combination of this scaffold with a lipophilic, halogenated aromatic group suggests that this compound could be investigated as a precursor or candidate for developing novel CNS-active agents, analgesics, or anti-inflammatory drugs. Its primary role in the current chemical landscape appears to be that of a specialized building block, available for researchers to incorporate into larger, more complex molecules for drug discovery and development programs.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14BrNO |

|---|---|

Molecular Weight |

256.14 g/mol |

IUPAC Name |

3-(2-bromo-4-methylphenoxy)pyrrolidine |

InChI |

InChI=1S/C11H14BrNO/c1-8-2-3-11(10(12)6-8)14-9-4-5-13-7-9/h2-3,6,9,13H,4-5,7H2,1H3 |

InChI Key |

KHKMIZPTIMEFEC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2CCNC2)Br |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 3-(2-Bromo-4-methylphenoxy)pyrrolidine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in designing a viable synthetic plan. For this compound, the most logical disconnections involve the key functional groups: the aryl ether linkage and the pyrrolidine (B122466) ring.

The primary and most evident disconnection is at the C-O bond of the aryl ether. This bond can be formed through several methods, including nucleophilic substitution or a Mitsunobu reaction. This disconnection breaks the target molecule into two key precursors:

A pyrrolidine-based synthon: This is typically a 3-hydroxypyrrolidine, which provides the pyrrolidine core and the oxygen atom for the ether linkage.

An aromatic synthon: This is 2-bromo-4-methylphenol (B149215), which constitutes the substituted aromatic portion of the molecule.

A secondary retrosynthetic consideration involves the synthesis of the 3-hydroxypyrrolidine precursor itself, especially if a specific stereoisomer is desired. This often involves tracing the structure back to acyclic chiral starting materials like amino acids or hydroxy acids. google.com

Figure 1: Retrosynthetic analysis illustrating the primary disconnection strategy for this compound.

Figure 1: Retrosynthetic analysis illustrating the primary disconnection strategy for this compound.Development and Optimization of Synthetic Pathways

Based on the retrosynthetic analysis, several forward-synthetic pathways can be developed. The optimization of these routes depends on factors like yield, stereocontrol, and the availability of starting materials.

The formation of the aryl ether bond can be achieved via nucleophilic substitution, most commonly through a Williamson ether synthesis-type reaction. In this approach, one of the precursors is converted into a potent nucleophile which then attacks the other precursor.

Typically, the more acidic phenol (B47542) (2-bromo-4-methylphenol) is deprotonated with a base to form a phenoxide anion. This phenoxide then attacks an electrophilic pyrrolidine derivative, such as 3-hydroxypyrrolidine that has been functionalized with a good leaving group (e.g., a tosylate or mesylate). Alternatively, the alkoxide of 3-hydroxypyrrolidine can be generated using a strong base like sodium hydride, which then attacks the aromatic ring. However, standard SNAr reactions on unactivated aryl halides are difficult. Therefore, the Williamson approach is generally preferred. The choice of base and solvent is critical for optimizing the reaction yield and minimizing side reactions. nih.govnih.gov

Table 1: Conditions for Aryl Ether Synthesis via Nucleophilic Substitution

| Nucleophile Precursor | Electrophile Precursor | Base | Solvent | General Observations |

|---|---|---|---|---|

| 2-Bromo-4-methylphenol | 3-(Tosyloxy)pyrrolidine | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | Standard conditions, moderate to good yields. Cesium carbonate is often more effective. nih.gov |

| 3-Hydroxypyrrolidine | 2-Bromo-4-methylphenol | NaH | THF, Dioxane | Requires a strong base to form the alkoxide; suitable for generating the nucleophile from the alcohol. |

The Mitsunobu reaction is a powerful and reliable method for forming C-O bonds with a key advantage: it proceeds with a complete inversion of stereochemistry at the alcohol's chiral center. organic-chemistry.orgnih.gov This is particularly valuable for synthesizing specific enantiomers of this compound from an optically pure 3-hydroxypyrrolidine.

The reaction involves the activation of the hydroxyl group of 3-hydroxypyrrolidine with a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The resulting activated complex is then displaced by the nucleophilic 2-bromo-4-methylphenol. researchgate.net

Table 2: Common Reagent Combinations for the Mitsunobu Reaction

| Phosphine Reagent | Azodicarboxylate Reagent | Key Features |

|---|---|---|

| Triphenylphosphine (PPh₃) | Diethyl azodicarboxylate (DEAD) | The classic and most common combination. tcichemicals.com |

| Triphenylphosphine (PPh₃) | Diisopropyl azodicarboxylate (DIAD) | Often used as a less hazardous alternative to DEAD. |

| Polymer-supported PPh₃ | Di-tert-butyl azodicarboxylate (DBAD) | Simplifies purification as the phosphine oxide byproduct is removed by filtration. wikipedia.org |

| (Cyanomethylene)tributylphosphorane (CMBP) | N/A (Reagent combines roles) | Acts as both the reducing agent and base, simplifying the reaction mixture. wikipedia.org |

The biological activity of chiral molecules often depends on their specific stereochemistry. Therefore, controlling the stereochemistry of the pyrrolidine ring is crucial. Numerous stereoselective methods have been developed to synthesize optically pure 3-hydroxypyrrolidine. mdpi.com These methods often utilize starting materials from the "chiral pool"—naturally occurring, inexpensive enantiopure compounds.

Common strategies include:

From Malic Acid: This natural precursor can be converted through a series of steps involving amidation, reduction, and cyclization to yield chiral 3-hydroxypyrrolidine. google.com

From Glutamic Acid: Another readily available amino acid that can be transformed into 4-amino-2-hydroxybutyric acid, a direct precursor that cyclizes to form the desired pyrrolidine derivative. google.com

From 4-amino-(S)-2-hydroxybutylic acid: This starting material can be esterified, cyclized to a lactam, and then reduced to afford optically pure (S)-3-hydroxypyrrolidine. google.com

Asymmetric Hydrogenation: Catalytic hydrogenation of suitable prochiral precursors, such as 3-pyrrolinones, using chiral catalysts can provide enantiomerically enriched 3-hydroxypyrrolidine.

Table 3: Chiral Starting Materials for Stereoselective Pyrrolidine Synthesis

| Chiral Precursor | General Synthetic Strategy | Key Advantage |

|---|---|---|

| L-Malic Acid | Conversion to an amino-diol followed by intramolecular cyclization. | Inexpensive and readily available natural product. google.com |

| L-Glutamic Acid | Conversion to 4-amino-2-hydroxybutyric acid, then cyclization. | Provides a direct route with established procedures. google.com |

| 4-Halo-3-hydroxybutyric acid esters | Protection, reduction, activation, and cyclization with an amine. wipo.int | Modular approach allowing for various N-substituents. |

The bromine atom on the phenoxy ring of this compound serves as a versatile functional handle for further molecular elaboration through palladium-catalyzed cross-coupling reactions. nih.gov These reactions are fundamental in modern medicinal chemistry for creating diverse libraries of compounds from a common intermediate. acs.org

Various C-C and C-N bond-forming reactions can be employed:

Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or alkyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

Heck Coupling: Reaction with alkenes to form a new C-C bond at the vinyl position.

Buchwald-Hartwig Amination: Reaction with amines to replace the bromine with a nitrogen-based functional group.

Stille Coupling: Reaction with organostannanes to form C-C bonds.

These transformations allow for the systematic modification of the aromatic ring, enabling the exploration of structure-activity relationships. oup.comnih.gov

Derivatization and Analogue Synthesis

Building upon the core structure of this compound, a wide range of analogues can be synthesized to fine-tune its properties. Derivatization can occur at two primary sites: the aryl bromide and the secondary amine of the pyrrolidine ring.

Modification at the Aryl Bromide: As detailed in section 2.2.4, the bromine atom is a key point for diversification. Using various palladium-catalyzed cross-coupling reactions, a multitude of substituents can be introduced at the 2-position of the phenoxy ring.

Modification at the Pyrrolidine Nitrogen: The secondary amine is nucleophilic and can readily undergo a variety of transformations:

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones to introduce alkyl groups.

N-Acylation: Reaction with acyl chlorides or acid anhydrides to form amides.

N-Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

By combining these derivatization strategies, chemists can generate a comprehensive library of analogues from a single, advanced intermediate, facilitating systematic investigation into the molecule's potential applications.

Modification of the Pyrrolidine Nitrogen

The secondary amine of the pyrrolidine ring is a primary site for functionalization, enabling the introduction of a wide array of substituents through various synthetic methods. Common modifications include N-alkylation, N-arylation, and N-acylation, which can significantly alter the physicochemical and pharmacological properties of the resulting molecules.

N-Alkylation: The nitrogen of the pyrrolidine can be readily alkylated using alkyl halides or through reductive amination. These reactions are fundamental in expanding the chemical space around the core scaffold.

Reaction with Alkyl Halides: This classic method involves the reaction of this compound with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base such as potassium carbonate or triethylamine. The reaction proceeds via nucleophilic substitution to yield the corresponding N-alkylated derivative.

Reductive Amination: This two-step, one-pot procedure involves the reaction of the pyrrolidine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. This method is particularly useful for introducing more complex alkyl groups.

N-Arylation: The introduction of aryl or heteroaryl moieties at the pyrrolidine nitrogen is typically achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction allows for the formation of a carbon-nitrogen bond between the pyrrolidine and an aryl halide or triflate, catalyzed by a palladium or copper complex. The choice of ligand is crucial for achieving high yields and accommodating a broad range of substrates.

N-Acylation: Acyl groups can be introduced by reacting the pyrrolidine with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents). These reactions are generally high-yielding and provide stable amide products.

Below is a table summarizing representative modifications of the pyrrolidine nitrogen:

Table 1: Representative Modifications of the Pyrrolidine Nitrogen| Reagent/Catalyst | Reaction Type | Product |

| Methyl iodide, K₂CO₃ | N-Alkylation | 1-Methyl-3-(2-bromo-4-methylphenoxy)pyrrolidine |

| Benzyl bromide, Et₃N | N-Alkylation | 1-Benzyl-3-(2-bromo-4-methylphenoxy)pyrrolidine |

| Acetone, NaBH(OAc)₃ | Reductive Amination | 1-Isopropyl-3-(2-bromo-4-methylphenoxy)pyrrolidine |

| Phenylboronic acid, Cu(OAc)₂ | N-Arylation | 1-Phenyl-3-(2-bromo-4-methylphenoxy)pyrrolidine |

| Acetyl chloride, pyridine | N-Acylation | 1-Acetyl-3-(2-bromo-4-methylphenoxy)pyrrolidine |

Substituent Variation on the Phenoxy Ring

The phenoxy ring of this compound provides another avenue for structural diversification. The existing bromo and methyl substituents can be altered, or additional groups can be introduced to probe structure-activity relationships.

Modification of the Bromo Substituent: The bromine atom at the 2-position is a versatile handle for various cross-coupling reactions.

Suzuki Coupling: Reaction with aryl or heteroaryl boronic acids in the presence of a palladium catalyst and a base can replace the bromine atom with a variety of aromatic systems.

Sonogashira Coupling: Palladium-catalyzed coupling with terminal alkynes introduces alkynyl substituents.

Buchwald-Hartwig Amination: Reaction with amines under palladium catalysis can introduce amino groups.

Cyanation: The bromo group can be displaced by a cyanide nucleophile, often using copper(I) cyanide.

Modification of the Methyl Substituent: While direct modification of the methyl group is less common, related analogues can be synthesized from different starting phenols where the methyl group is replaced by other alkyl groups, halogens, or electron-withdrawing/donating groups.

The following table illustrates potential variations on the phenoxy ring:

Table 2: Potential Substituent Variations on the Phenoxy Ring| Starting Material | Reagent/Catalyst | Reaction Type | Product |

| This compound | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | Suzuki Coupling | 3-(2-Phenyl-4-methylphenoxy)pyrrolidine |

| This compound | Phenylacetylene, PdCl₂(PPh₃)₂, CuI, Et₃N | Sonogashira Coupling | 3-(2-(Phenylethynyl)-4-methylphenoxy)pyrrolidine |

| 3-Hydroxypyrrolidine | 2-Bromo-4-fluorophenol, DEAD, PPh₃ | Mitsunobu Reaction | 3-(2-Bromo-4-fluorophenoxy)pyrrolidine |

| 3-Hydroxypyrrolidine | 2-Bromo-4-chlorophenol, DEAD, PPh₃ | Mitsunobu Reaction | 3-(2-Bromo-4-chlorophenoxy)pyrrolidine |

Exploration of Linker and Spacer Analogues

The ether linkage between the pyrrolidine ring and the phenoxy moiety can be modified to include different linkers or spacers. This strategy is often employed in drug design to optimize the distance and orientation between key pharmacophoric elements. Starting from a suitable pyrrolidine precursor, such as 3-hydroxypyrrolidine or 3-(aminomethyl)pyrrolidine, various linkages can be constructed.

Alternative Linkages: Instead of a simple ether bond, linkers such as amides, esters, or longer alkyl chains can be introduced. For example, coupling 3-carboxypyrrolidine with 2-bromo-4-methylaniline (B145976) would yield an amide-linked analogue.

Synthetic Utility and Building Block Applications

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the field of drug discovery. nih.gov The pyrrolidine scaffold is a privileged structure found in numerous biologically active compounds and approved drugs. dntb.gov.uabldpharm.com

The bifunctional nature of this compound, with a reactive secondary amine and a modifiable aromatic ring, makes it an ideal starting point for the construction of combinatorial libraries for high-throughput screening. The bromine atom allows for late-stage functionalization, enabling the rapid generation of a diverse set of analogues from a common intermediate. dntb.gov.ua

Its utility is demonstrated in the synthesis of potent and selective enzyme inhibitors and receptor modulators. The specific substitution pattern of the phenoxy ring, combined with the stereochemistry of the pyrrolidine, can be fine-tuned to achieve desired biological activity and pharmacokinetic properties.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of Pyrrolidine (B122466) Ring Conformation on Molecular Interactions

The five-membered pyrrolidine ring is a common scaffold in medicinal chemistry due to its favorable physicochemical properties and its ability to adopt various conformations. Unlike flat aromatic rings, the saturated pyrrolidine ring is non-planar and exists in a state of continuous, low-energy interconversion between different puckered conformations, often described as "pseudorotation." The two most common conformations are the "endo" and "exo" puckers, which can significantly influence the spatial orientation of substituents.

Computational studies on substituted pyrrolidines have shown that the energy difference between conformers can be small, allowing the molecule to adapt its shape to a binding site. However, the preferred conformation can be influenced by intramolecular interactions and the substitution pattern on the ring itself. For instance, the introduction of substituents can create steric hindrance that favors one pucker over another, thereby locking the molecule in a more rigid and potentially more active conformation.

Table 1: Influence of Pyrrolidine Ring Pucker on Substituent Orientation

| Ring Pucker | C3-Substituent Orientation | Potential Impact on Molecular Interaction |

|---|---|---|

| Cγ-exo | Pseudo-axial | Orients the phenoxy group away from the plane of the ring, potentially allowing for deeper penetration into a hydrophobic pocket. |

| Cγ-endo | Pseudo-equatorial | Places the phenoxy group in a more extended position relative to the ring, which may be favorable for interactions with surface residues of a target protein. |

Impact of Bromo- and Methyl- Substituents on the Phenoxy Moiety

The substituents on the phenoxy ring play a critical role in modulating the electronic and steric properties of 3-(2-Bromo-4-methylphenoxy)pyrrolidine, which are key determinants of its interaction with biological targets.

The ortho-bromo substituent is an electron-withdrawing group that can influence the acidity of the phenoxy ether and engage in halogen bonding, a type of non-covalent interaction with electron-rich atoms in a binding site. Its position at the ortho position can also induce a twist in the phenoxy ring relative to the pyrrolidine moiety, which can be crucial for achieving the correct geometry for binding. However, the bulky nature of the bromine atom can also introduce steric hindrance, potentially preventing an optimal fit in some binding pockets. Some studies on related scaffolds have suggested that strong electronegative groups at this position can enhance inhibitory activity. researchgate.net

Table 2: Predicted Impact of Phenoxy Substituents on Molecular Properties

| Substituent | Position | Electronic Effect | Steric Effect | Potential Influence on Binding Affinity |

|---|---|---|---|---|

| Bromo | Ortho | Electron-withdrawing, potential for halogen bonding | High steric hindrance, may induce torsional strain | Can be positive or negative depending on the topology of the binding site |

| Methyl | Para | Electron-donating, increases lipophilicity | Moderate steric bulk | Generally favorable for hydrophobic interactions |

Stereochemical Considerations in Molecular Recognition

The C3 position of the pyrrolidine ring in this compound is a chiral center, meaning the compound can exist as two enantiomers: (R)-3-(2-Bromo-4-methylphenoxy)pyrrolidine and (S)-3-(2-Bromo-4-methylphenoxy)pyrrolidine. Stereochemistry is a critical factor in molecular recognition, as biological targets such as receptors and enzymes are themselves chiral and will often interact differently with each enantiomer.

The differential binding of enantiomers can result in one being significantly more potent than the other, or they may even exhibit entirely different pharmacological profiles. The precise spatial arrangement of the phenoxy group and the pyrrolidine nitrogen, as dictated by the R or S configuration, will determine the complementarity of the ligand with its binding site.

For example, the nitrogen atom of the pyrrolidine ring can act as a hydrogen bond acceptor, and its precise location relative to the phenoxy group and the target's amino acid residues will be different for each enantiomer. This can lead to a significant difference in binding energy and, consequently, biological activity. Therefore, the stereoselective synthesis and evaluation of each enantiomer are crucial steps in the development of any therapeutic agent based on this scaffold.

Comparative Analysis with Related Phenoxy-Pyrrolidine Scaffolds

The pharmacological profile of this compound can be better understood by comparing it to related phenoxy-pyrrolidine scaffolds. Structure-activity relationship studies on analogous series of compounds have revealed several general trends.

Substitution on the Phenoxy Ring:

Halogen Substituents: The nature and position of the halogen can have a significant impact. For instance, replacing the ortho-bromo group with a chloro or fluoro group would decrease the steric bulk and alter the halogen bonding potential, which could either increase or decrease binding affinity depending on the specific target. Moving the bromo substituent to the meta or para position would also likely have a profound effect on activity.

Alkyl Substituents: Varying the size and position of the alkyl group can fine-tune lipophilicity and steric interactions. Replacing the para-methyl with a larger alkyl group like an ethyl or isopropyl could enhance hydrophobic interactions, but might also introduce steric clashes.

Substitution on the Pyrrolidine Ring:

N-Substitution: The secondary amine of the pyrrolidine is a key site for modification. N-alkylation or N-acylation would alter the basicity and lipophilicity of the molecule, potentially influencing its pharmacokinetic properties and its ability to form hydrogen bonds.

Other Ring Substitutions: Introducing other substituents on the pyrrolidine ring could further modulate its conformation and introduce new points of interaction with a biological target.

Table 3: Hypothetical SAR Comparison of Phenoxy-Pyrrolidine Analogs

| Compound | R1 (ortho) | R2 (para) | Predicted Relative Affinity | Rationale |

|---|---|---|---|---|

| This compound | Br | CH₃ | Baseline | Reference compound |

| Analog A | Cl | CH₃ | Potentially Higher | Reduced steric hindrance compared to bromo, while maintaining halogen bond potential. |

| Analog B | H | CH₃ | Likely Lower | Loss of potential halogen bonding and altered electronics from the ortho-substituent. |

| Analog C | Br | H | Variable | Removal of the para-methyl group reduces lipophilicity, which could decrease affinity if hydrophobic interactions are key. |

| Analog D | Br | CF₃ | Potentially Higher | The trifluoromethyl group is a strong electron-withdrawing group and is also lipophilic, which could be favorable for certain targets. |

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These studies, typically employing methods like Density Functional Theory (DFT), can elucidate the distribution of electrons and predict regions of a molecule that are likely to be involved in chemical reactions.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals indicate a molecule's ability to donate or accept electrons.

For 3-(2-Bromo-4-methylphenoxy)pyrrolidine, the HOMO would likely be localized on the electron-rich phenoxy and pyrrolidine (B122466) rings, suggesting these are the primary sites for electrophilic attack. Conversely, the LUMO would be distributed over the aromatic ring and the carbon-bromine bond, indicating potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound

| Parameter | Predicted Value Range | Significance |

| HOMO Energy | -6.0 to -7.5 eV | Indicates electron-donating ability. |

| LUMO Energy | -0.5 to 1.0 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | 5.5 to 8.5 eV | Correlates with chemical reactivity and stability. |

Note: These values are hypothetical and would require specific quantum chemical calculations to be determined accurately.

A Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution within a molecule. It highlights regions of negative electrostatic potential (typically associated with lone pairs of electrons on heteroatoms like oxygen and nitrogen) and positive electrostatic potential (often found around hydrogen atoms bonded to electronegative atoms).

For this compound, the MESP map would be expected to show negative potential around the oxygen atom of the ether linkage and the nitrogen atom of the pyrrolidine ring. These regions would be susceptible to interactions with electrophiles or hydrogen bond donors. The area around the bromine atom might exhibit a region of positive potential on the outermost surface (the σ-hole), making it a potential site for halogen bonding interactions.

Conformational Analysis and Energy Landscape Exploration

The three-dimensional structure of a molecule is crucial for its function. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and the energy barriers between them. For this compound, key considerations would be the orientation of the phenoxy group relative to the pyrrolidine ring and the puckering of the pyrrolidine ring itself. Understanding the preferred conformations is essential for predicting how the molecule will interact with other molecules, such as biological receptors.

Molecular Docking and Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. This is particularly valuable in drug discovery for predicting how a small molecule (ligand) might interact with a protein target.

If a potential biological target for this compound were identified, molecular docking simulations could predict its binding mode within the protein's active site. This analysis would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-protein complex. For instance, the nitrogen atom of the pyrrolidine ring could act as a hydrogen bond acceptor, while the aromatic ring could engage in pi-stacking interactions with aromatic amino acid residues.

In the absence of a known target, computational methods like reverse docking or pharmacophore modeling could be employed. These approaches screen the structure of this compound against databases of known protein structures to identify potential binding partners. This can provide initial hypotheses about the molecule's mechanism of action and guide further experimental investigation.

Molecular Dynamics Simulations for Ligand-Target Dynamics

Molecular Dynamics (MD) simulations offer a powerful computational lens to observe the intricate and dynamic interactions between a ligand, such as this compound, and its biological target at an atomic level. These simulations model the movement of atoms over time, providing insights into the stability of the ligand-protein complex, conformational changes, and the energetic landscape of binding.

Should such a study be undertaken for this compound, researchers would typically focus on several key areas. The stability of the ligand within the binding pocket of a target protein would be a primary point of investigation. This would involve analyzing the root-mean-square deviation (RMSD) of the ligand's atoms from their initial docked pose over the course of the simulation. A stable RMSD would suggest a persistent and favorable binding mode.

Furthermore, MD simulations allow for a detailed characterization of the intermolecular forces that govern the ligand-target interaction. This includes the identification and quantification of hydrogen bonds, hydrophobic contacts, and potentially halogen bonds involving the bromine atom of the compound. The persistence of these interactions throughout the simulation provides a measure of their importance for binding affinity.

The conformational flexibility of both the ligand and the target protein upon binding is another critical aspect that can be explored. MD simulations can reveal whether the pyrrolidine ring adopts specific puckering conformations or if the phenoxy group has rotational freedom within the binding site. Similarly, induced-fit conformational changes in the protein's active site upon ligand binding can be observed.

Advanced analyses, such as the calculation of binding free energies using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), could provide a quantitative estimate of the binding affinity. This data is invaluable for comparing the potency of different analogs and guiding further chemical modifications.

Illustrative Data Table from a Hypothetical MD Simulation

The following interactive table provides an example of the type of data that could be generated from a molecular dynamics simulation study of this compound bound to a hypothetical protein target. This data is for illustrative purposes only.

| Simulation Parameter | Result | Interpretation |

| Simulation Length | 200 ns | Provides a reasonable timescale to assess binding stability. |

| Ligand RMSD | 1.2 ± 0.3 Å | Indicates the ligand remains stably bound in the active site. |

| Protein Backbone RMSD | 2.5 ± 0.5 Å | Suggests the overall protein structure is stable during the simulation. |

| Key Hydrogen Bond Occupancy (Ligand-N-H...Asp121) | 85% | A persistent and likely crucial interaction for binding. |

| Key Hydrophobic Interactions (Phenyl Ring...Leu89, Val97) | Consistent | Highlights the importance of hydrophobic contacts for affinity. |

| Calculated Binding Free Energy (MM/PBSA) | -35.8 kcal/mol | A favorable binding energy suggesting a strong interaction. |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a cornerstone of modern drug discovery, enabling the identification of novel chemical entities with the potential to interact with a specific biological target. A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings) that are critical for a ligand's biological activity.

In the context of this compound, a pharmacophore model could be developed based on its interactions with a known target protein. Such a model would likely feature a hydrogen bond donor corresponding to the pyrrolidine nitrogen, a hydrogen bond acceptor from the ether oxygen, and a hydrophobic or aromatic feature representing the bromo-methyl-phenyl moiety.

Once established, this pharmacophore model can be used as a 3D query to screen large virtual libraries of chemical compounds. This process, known as virtual screening, allows for the rapid and cost-effective identification of diverse molecules that fit the pharmacophoric requirements and are therefore potential "hits" for the target of interest. These hits can then be prioritized for further computational analysis, such as molecular docking, and subsequent experimental validation.

The application of pharmacophore modeling and virtual screening could significantly expand the chemical space around the this compound scaffold, leading to the discovery of novel compounds with potentially improved potency, selectivity, or pharmacokinetic properties.

Illustrative Data Table from a Hypothetical Pharmacophore-Based Virtual Screening

This interactive table illustrates the typical features of a pharmacophore model and the potential outcomes of a subsequent virtual screening campaign. This data is for illustrative purposes only.

| Pharmacophore Feature | Feature Type | Coordinates (Å) |

| Feature 1 | Hydrogen Bond Donor | (10.2, 5.6, 15.1) |

| Feature 2 | Hydrogen Bond Acceptor | (12.5, 6.8, 14.3) |

| Feature 3 | Aromatic Ring | (13.1, 9.5, 17.8) |

| Feature 4 | Hydrophobic Center | (14.9, 10.1, 18.2) |

| Virtual Screening Summary | ||

| Database Screened | ~2 million compounds | |

| Compounds Matching Pharmacophore | 15,432 | |

| Compounds Passing Drug-Likeness Filters | 3,876 | |

| Compounds Selected for Docking | 500 |

Advanced Spectroscopic and Analytical Characterization Methodologies

Advanced NMR Spectroscopy for Structural Elucidation (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, advanced two-dimensional (2D) NMR techniques are essential for assembling the complete molecular puzzle of 3-(2-Bromo-4-methylphenoxy)pyrrolidine.

Two-Dimensional (2D) NMR Spectroscopy: 2D NMR experiments, such as COSY, HSQC, and HMBC, reveal through-bond correlations between nuclei, which are critical for assigning specific signals and confirming the connectivity of the molecule. princeton.eduyoutube.comsdsu.eduepfl.chnih.gov

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the protons within the pyrrolidine (B122466) ring and within the aromatic ring, confirming their respective spin systems. For instance, the proton at C3 would show correlations with the protons at C2 and C4 of the pyrrolidine ring.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹JCH coupling). princeton.eduyoutube.comepfl.ch This is the most reliable method for assigning carbon resonances. Each CH, CH₂, and CH₃ group in the molecule would produce a distinct correlation peak.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-4 bonds, ²JCH and ³JCH). princeton.eduyoutube.comepfl.ch This technique is invaluable for connecting different fragments of the molecule. Key HMBC correlations would be observed between the pyrrolidine C3-H and the aromatic C1', and between the pyrrolidine C3-O and the aromatic C1', confirming the crucial ether linkage. Correlations from the aromatic protons to the brominated (C2') and methylated (C4') carbons would further solidify the substitution pattern.

Hypothetical NMR Data Interpretation:

The following tables represent predicted chemical shifts and key 2D NMR correlations for this compound, based on the analysis of its constituent fragments and related structures.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Predicted for CDCl₃ solvent)

| Atom Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key 2D Correlations (COSY, HSQC, HMBC) |

| Pyrrolidine-2 | 3.10 - 3.30 (m) | ~47.0 | COSY: H-3, H-5; HSQC: C-2; HMBC: C-3, C-4, C-5 |

| Pyrrolidine-3 | 4.80 - 4.95 (m) | ~75.0 | COSY: H-2, H-4; HSQC: C-3; HMBC: C-2, C-4, C-5, C-1' |

| Pyrrolidine-4 | 2.10 - 2.30 (m) | ~31.0 | COSY: H-3, H-5; HSQC: C-4; HMBC: C-2, C-3, C-5 |

| Pyrrolidine-5 | 3.00 - 3.20 (m) | ~53.0 | COSY: H-2, H-4; HSQC: C-5; HMBC: C-2, C-3, C-4 |

| NH | 1.90 - 2.10 (br s) | - | COSY: H-2, H-5 (weak) |

| Aromatic-1' | - | ~152.0 | HMBC from H-3, H-3', H-5' |

| Aromatic-2' | - | ~114.0 | HMBC from H-3', H-6' |

| Aromatic-3' | 7.35 (d) | ~133.0 | COSY: H-5'; HSQC: C-3'; HMBC: C-1', C-2', C-4', C-5' |

| Aromatic-4' | - | ~131.0 | HMBC from H-3', H-5', CH₃ |

| Aromatic-5' | 7.05 (dd) | ~130.0 | COSY: H-3'; HSQC: C-5'; HMBC: C-1', C-3', C-4' |

| Aromatic-6' | 6.80 (d) | ~113.0 | HSQC: C-6'; HMBC: C-2', C-4' |

| Methyl (C4') | 2.28 (s) | ~20.5 | HSQC: C-CH₃; HMBC: C-3', C-4', C-5' |

Solid-State NMR (ssNMR): For analyzing the compound in its solid, crystalline form, ssNMR can provide valuable information. It can reveal details about molecular packing, conformation, and the presence of different polymorphs which are not observable in solution-state NMR.

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through fragmentation analysis. nih.gov

For this compound (C₁₁H₁₄BrNO), HRMS would provide a measured mass that is very close to the calculated exact mass, confirming the molecular formula. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. miamioh.edu

Table 2: Predicted HRMS Data

| Parameter | Predicted Value |

| Molecular Formula | C₁₁H₁₄BrNO |

| Calculated Exact Mass ([M]⁺ for ⁷⁹Br) | 255.0259 |

| Calculated Exact Mass ([M+2]⁺ for ⁸¹Br) | 257.0238 |

| Ionization Mode | Electrospray Ionization (ESI) or Electron Impact (EI) |

Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum provides a roadmap of the molecule's structure. Key fragmentation pathways for this compound would likely involve:

Cleavage of the ether bond: This is a common fragmentation pathway for phenoxy derivatives, leading to the formation of the 2-bromo-4-methylphenoxide radical and a pyrrolidinyl cation, or vice versa.

Loss of the bromine atom: Cleavage of the C-Br bond would result in a fragment ion at [M-Br]⁺.

Fragmentation of the pyrrolidine ring: The pyrrolidine ring can undergo characteristic ring-opening and cleavage, leading to smaller fragment ions.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the functional groups present.

IR Spectroscopy: In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups.

Raman Spectroscopy: Raman spectroscopy would complement the IR data, often providing stronger signals for non-polar bonds and aromatic ring vibrations.

Table 3: Predicted Vibrational Spectroscopy Data

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H (amine) | Stretching | 3300-3500 (medium, broad) | Weak |

| C-H (aromatic) | Stretching | 3000-3100 (medium) | Strong |

| C-H (aliphatic) | Stretching | 2850-2960 (strong) | Strong |

| C=C (aromatic) | Stretching | 1500-1600 (medium-strong) | Strong |

| C-O-C (ether) | Asymmetric Stretching | 1200-1275 (strong) | Medium |

| C-N (amine) | Stretching | 1020-1250 (medium) | Medium |

| C-Br | Stretching | 500-600 (strong) | Strong |

Chiroptical Methods (CD, ORD) for Enantiomeric Characterization

Since the C3 position of the pyrrolidine ring is a stereocenter, this compound is a chiral molecule and exists as a pair of enantiomers. Chiroptical methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for characterizing these enantiomers. fiveable.meresearchgate.netlibretexts.orgsemanticscholar.orgslideshare.net

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. fiveable.melibretexts.orgsemanticscholar.org The two enantiomers of this compound would produce CD spectra that are mirror images of each other. The sign and magnitude of the Cotton effects in the CD spectrum are related to the absolute configuration of the stereocenter.

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation of plane-polarized light as a function of wavelength. fiveable.meresearchgate.netslideshare.net Similar to CD, the ORD curves for the two enantiomers would be mirror images. This technique can be used to determine the optical purity and assign the absolute configuration of the molecule.

Crystallographic Analysis of Solid-State Structures (X-ray Diffraction)

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable crystal of this compound can be obtained, X-ray analysis would provide precise information on:

Bond lengths and angles: Confirming the covalent structure of the molecule.

Molecular conformation: Determining the exact spatial arrangement of the atoms, including the puckering of the pyrrolidine ring and the dihedral angle between the pyrrolidine and phenoxy groups. iucr.orgnih.govnih.govscispace.com

Absolute configuration: For a single enantiomer crystal, the absolute stereochemistry can be unambiguously determined.

Intermolecular interactions: Revealing how the molecules pack in the crystal lattice, including hydrogen bonding (e.g., involving the N-H group) and other non-covalent interactions.

Chromatographic Techniques for Purity Assessment and Enantiomeric Separations

Chromatographic methods are fundamental for assessing the chemical purity of this compound and for separating its enantiomers.

Purity Assessment: High-Performance Liquid Chromatography (HPLC) with a standard achiral stationary phase (e.g., C18) is a primary method for determining the chemical purity of the synthesized compound. A single sharp peak would indicate a high degree of purity, while the presence of other peaks would signify impurities. Gas Chromatography (GC) could also be used for this purpose, likely after derivatization of the secondary amine.

Enantiomeric Separations: To separate the two enantiomers, chiral chromatography is required. csfarmacie.cznih.govphenomenex.comchiralpedia.comchromatographyonline.com This is typically achieved using HPLC with a Chiral Stationary Phase (CSP). The CSP contains a chiral selector that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus be separated. The choice of CSP and mobile phase is crucial for achieving good resolution between the enantiomeric peaks. The relative areas of the two peaks in the chromatogram can be used to determine the enantiomeric excess (ee) of a sample.

Mechanistic Investigations of Molecular Interactions in Vitro/biochemical Focus

Enzyme Inhibition or Modulation Studies

There is currently no publicly available research detailing the effects of 3-(2-Bromo-4-methylphenoxy)pyrrolidine on specific enzymes. Computational docking studies, which could predict potential enzyme targets, have not been published. As a result, there is no data to construct a profile of its enzyme inhibition or modulation capabilities.

Receptor Binding Assays and Ligand Selectivity Profiling

Specific receptor binding assays for this compound have not been reported in the scientific literature. Consequently, its affinity and selectivity for various receptors remain uncharacterized. Without these fundamental studies, it is impossible to determine its potential pharmacological targets.

Modulation of Cellular Pathways

Investigations into the influence of this compound on cellular signaling pathways have not been documented. Research is needed to ascertain whether this compound can affect key cellular processes, and if so, through what mechanisms.

Mechanisms of Action at the Molecular Level

The precise molecular mechanism of action for this compound is unknown. Studies elucidating its interactions with proteins or other biomolecules, including any potential for allosteric modulation, are absent from the current scientific record.

Ligand-Induced Conformational Changes in Target Biomolecules

As no specific biological targets for this compound have been identified, there is no information regarding any conformational changes it may induce upon binding.

Biophysical Characterization of Binding Events

Biophysical techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) are crucial for characterizing the thermodynamics and kinetics of ligand-receptor interactions. However, no such studies have been published for this compound, leaving a void in our understanding of its binding properties.

Applications in Chemical Biology and Research Tools

Development as Molecular Probes for Biological Systems

Specific research detailing the use of 3-(2-Bromo-4-methylphenoxy)pyrrolidine as a molecular probe is not available in current literature. However, the pyrrolidine (B122466) scaffold is a key component in a variety of biologically active molecules and is used to explore pharmacophore space due to its three-dimensional structure. nih.govresearchgate.net Molecular probes are essential for understanding biological processes, and molecules containing pyrrolidine have been developed for such purposes. For instance, certain pyrrolidine derivatives are used as pharmacological probes, like the neuroexcitatory kainoids, which help in studying glutamate (B1630785) receptors. nih.gov The bromophenyl group could also be functionalized, for example, by introducing fluorescent tags or reactive groups to enable detection or covalent bonding to a target, though no such modifications have been reported for this specific compound.

Utility in Target Validation and Pathway Elucidation

There is no documented evidence of this compound being used for target validation or pathway elucidation. In principle, compounds with this structure could be used to validate biological targets. If the molecule were found to have a specific biological activity, it could be used as a tool to probe the function of its molecular target. The pyrrolidine ring is a versatile scaffold for designing novel biologically active compounds, and its derivatives have shown a wide range of activities, including antimicrobial, antiviral, and anticancer effects, making them valuable for exploring various biological pathways. frontiersin.orgnih.gov

Application in Fragment-Based Drug Discovery (FBDD) or PROTAC Design

While there are no specific reports on the use of this compound in FBDD or PROTAC (Proteolysis-Targeting Chimera) design, its structural characteristics make it a theoretically interesting candidate for these approaches.

Fragment-based drug discovery (FBDD) relies on screening low-molecular-weight compounds (fragments) that can be optimized into more potent leads. nih.gov The pyrrolidine scaffold is of particular interest in FBDD because its three-dimensional shape provides good coverage of functional vector space, which is crucial for fragment optimization. researchgate.netnih.gov The properties of this compound align well with the general profile of a fragment molecule.

Table 1: Physicochemical Properties Relevant to FBDD

| Property | Value for C11H14BrNO | "Rule of Three" Guideline |

|---|---|---|

| Molecular Weight | 256.14 g/mol | < 300 Da |

| LogP (calculated) | ~2.5-3.0 | ≤ 3 |

| Hydrogen Bond Donors | 1 (pyrrolidine N-H) | ≤ 3 |

Note: The LogP value is an estimation and can vary based on the calculation method.

In PROTAC design, a molecule is constructed to bind to a target protein and an E3 ubiquitin ligase, leading to the degradation of the target. The pyrrolidine scaffold could serve as a core structure or linker element in such a bifunctional molecule, although no such application has been reported for this specific compound.

Contributions to Understanding Structure-Function Relationships in Chemical Space

The study of how molecular structure relates to biological function is a cornerstone of medicinal chemistry. The pyrrolidine ring's non-planar, three-dimensional structure allows for the precise spatial arrangement of substituents, which can significantly influence binding to biological targets. nih.govresearchgate.net The stereochemistry of carbons in the pyrrolidine ring is a critical feature, as different stereoisomers can exhibit vastly different biological profiles. nih.gov

By modifying the substituents on the pyrrolidine ring and the phenyl group of a molecule like this compound, chemists could systematically probe the chemical space around a biological target. This would help in understanding the structure-activity relationship (SAR) and guide the design of more potent and selective molecules. frontiersin.org While this represents a potential application, there are no published studies that use this specific compound for such SAR investigations.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Strategies for Enhanced Sustainability

The synthesis of pyrrolidine (B122466) derivatives is continuously evolving, with a strong emphasis on developing more sustainable and efficient methods. mdpi.comresearchgate.net Future research on "3-(2-Bromo-4-methylphenoxy)pyrrolidine" would benefit from the adoption of green chemistry principles. nih.gov

Key areas for exploration include:

Multicomponent Reactions (MCRs): These reactions offer a streamlined approach to synthesizing complex molecules like "this compound" in a single step from three or more starting materials. tandfonline.com MCRs are advantageous due to their high atom economy, reduced waste generation, and potential for creating diverse chemical libraries. tandfonline.com

Microwave-Assisted Organic Synthesis (MAOS): The application of microwave irradiation can significantly accelerate reaction times, improve yields, and enhance the purity of pyrrolidine derivatives. tandfonline.com This technique offers a more energy-efficient alternative to conventional heating methods. nih.govtandfonline.com

Asymmetric Synthesis: Given the importance of stereochemistry in biological activity, developing enantioselective synthetic routes to "this compound" is crucial. mdpi.com The use of chiral catalysts and auxiliaries can provide access to specific stereoisomers, which is essential for targeted drug design. mdpi.comresearchgate.net

Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters, leading to improved safety, scalability, and product consistency. This technology is well-suited for the sustainable production of fine chemicals and pharmaceutical intermediates.

| Synthetic Strategy | Advantages | Relevance to this compound |

| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, diversity-oriented synthesis. tandfonline.com | Efficient construction of the core pyrrolidine scaffold and introduction of diverse substituents. |

| Microwave-Assisted Synthesis | Accelerated reaction times, improved yields, energy efficiency. tandfonline.com | Optimization of synthetic steps, such as the ether linkage formation or functional group modifications. |

| Asymmetric Synthesis | Access to specific stereoisomers, crucial for biological activity. mdpi.com | Production of enantiomerically pure forms of the compound for pharmacological evaluation. |

| Flow Chemistry | Enhanced safety, scalability, and consistency. | Potential for large-scale, sustainable manufacturing of the compound or its derivatives. |

Advanced Computational Approaches for Predictive Modeling

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and material science. For "this compound," these approaches can provide valuable insights into its properties and potential interactions.

Future computational studies could focus on:

Quantitative Structure-Activity Relationship (QSAR): By analyzing the structural features of a series of related compounds, QSAR models can predict the biological activity of novel derivatives of "this compound."

Molecular Docking: These simulations can predict the binding affinity and orientation of the compound within the active site of a biological target, such as an enzyme or receptor. This can help in identifying potential therapeutic targets and in designing more potent analogs.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how "this compound" interacts with its biological target over time, offering deeper insights into its mechanism of action.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound, helping to identify potential liabilities early in the drug discovery process.

Integration with High-Throughput Screening for Broad Target Profiling

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds against a wide array of biological targets. ku.edu Integrating the synthesis of a library of "this compound" derivatives with HTS can accelerate the discovery of new bioactive molecules. pnas.org

Emerging trends in this area include:

Phenotypic Screening: This approach involves testing compounds in cell-based assays to identify molecules that produce a desired phenotypic change, without prior knowledge of the specific biological target. This can lead to the discovery of first-in-class medicines with novel mechanisms of action.

DNA-Encoded Libraries (DELs): DEL technology enables the synthesis and screening of massive combinatorial libraries of compounds, where each molecule is tagged with a unique DNA barcode. This allows for the rapid identification of hits against a variety of protein targets.

Automated Synthesis and Bioanalysis Platforms: The development of automated platforms that integrate chemical synthesis, reaction screening, and biological analysis can significantly shorten the drug discovery timeline. prf.org

| Screening Approach | Description | Potential Application for this compound |

| High-Throughput Screening (HTS) | Rapid, automated testing of large compound libraries against biological targets. ku.edu | Broadly profiling the compound and its derivatives against a wide range of enzymes and receptors. |

| Phenotypic Screening | Identifying compounds that produce a desired change in cellular phenotype. | Discovering novel therapeutic applications in areas such as oncology, neuroscience, or infectious diseases. |

| DNA-Encoded Libraries (DELs) | Screening massive combinatorial libraries where each compound has a unique DNA tag. | Efficiently exploring a vast chemical space around the core scaffold to identify potent and selective binders. |

Potential for Material Science or Catalysis Applications

While the primary focus for many pyrrolidine derivatives is in medicinal chemistry, their unique structural and electronic properties may also lend themselves to applications in material science and catalysis. The presence of a bromine atom and a phenoxy group in "this compound" offers handles for further functionalization.

Potential research directions could include:

Development of Novel Ligands: The pyrrolidine nitrogen and the phenoxy oxygen could act as coordination sites for metal ions, making derivatives of this compound potential ligands for catalysis.

Functional Monomers: Incorporation of this scaffold into polymers could lead to materials with interesting optical, electronic, or thermal properties.

Organocatalysis: Chiral pyrrolidine derivatives are widely used as organocatalysts in asymmetric synthesis. mdpi.com Future work could explore the catalytic potential of "this compound" and its analogs.

Interdisciplinary Research Opportunities

The future of research on "this compound" will likely be characterized by increasing collaboration across different scientific disciplines.

Chemistry and Biology: Synthetic chemists can design and create novel derivatives, while biologists can evaluate their efficacy and mechanism of action in various disease models.

Computational Science and Experimental Research: Computational predictions can guide experimental work, making the research process more efficient and targeted. Experimental results can, in turn, be used to refine and validate computational models.

Pharmacology and Clinical Medicine: Promising lead compounds will require extensive preclinical and clinical evaluation to determine their safety and efficacy in humans. This will necessitate close collaboration between pharmacologists, toxicologists, and clinicians.

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 3-(2-Bromo-4-methylphenoxy)pyrrolidine in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile or neoprene gloves (inspected prior to use) and chemical-resistant lab coats. Proper glove removal techniques (avoiding outer-surface contact) must be followed .

- Ventilation : Conduct experiments in a fume hood to prevent inhalation of vapors. Ensure eyewash stations and safety showers are accessible .

- Spill Management : Collect spills using inert absorbents (e.g., sand) and dispose of in sealed containers. Avoid environmental release .

- Storage : Keep the compound in a tightly sealed container in a dry, ventilated area away from ignition sources .

Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?

- Methodological Answer :

- Route Selection : Base synthesis on analogous brominated phenoxy-pyrrolidine derivatives, leveraging nucleophilic aromatic substitution (e.g., coupling 2-bromo-4-methylphenol with pyrrolidine derivatives) .

- Optimization : Apply statistical experimental design (e.g., factorial design) to test variables like temperature, solvent polarity, and catalyst loading. This reduces trial-and-error iterations .

- Yield Improvement : Use computational reaction path searches (quantum chemical calculations) to identify energy barriers and transition states, refining conditions for higher efficiency .

Advanced Research Questions

Q. How should researchers handle contradictions in spectroscopic data during structural characterization?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate NMR, IR, and mass spectrometry data. For example, unexpected NOE effects in NMR may indicate conformational flexibility, requiring dynamic NMR studies or X-ray crystallography .

- Computational Validation : Compare experimental IR/Raman spectra with density functional theory (DFT)-predicted vibrational modes to resolve ambiguities .

- Isotopic Labeling : Use deuterated analogs to confirm proton assignments in complex splitting patterns .

Q. Which computational modeling approaches are suitable for predicting the reactivity of this compound in novel reactions?

- Methodological Answer :

- Reactivity Screening : Employ quantum mechanics/molecular mechanics (QM/MM) hybrid methods to model reaction pathways, focusing on bromine’s leaving-group behavior and pyrrolidine’s steric effects .

- Transition State Analysis : Use Gaussian or ORCA software to calculate activation energies for proposed mechanisms (e.g., SNAr vs. radical pathways) .

- Solvent Effects : Simulate solvent interactions using COSMO-RS models to predict solvolysis rates or byproduct formation .

Q. How can factorial design be applied to investigate substituent effects on the pyrrolidine ring's conformational stability?

- Methodological Answer :

- Variable Selection : Test factors like substituent electronegativity (e.g., Br vs. Cl), ring size (pyrrolidine vs. piperidine), and solvent polarity .

- Design Matrix : Use a 2³ factorial design to evaluate main effects and interactions. For example, vary temperature (25°C vs. 60°C), substituent position (ortho vs. para), and solvent (DCM vs. THF) .

- Response Analysis : Measure outcomes (e.g., ring puckering via NMR coupling constants) and apply ANOVA to identify significant factors .

Q. What strategies are effective in minimizing byproduct formation during halogenation steps in the synthesis of this compound?

- Methodological Answer :

- Regioselective Control : Use directing groups (e.g., methyl at the 4-position) to bias bromination to the 2-position, reducing dihalogenation byproducts .

- Catalytic Optimization : Screen Pd or Cu catalysts for cross-coupling steps to suppress homo-coupling side reactions .

- In Situ Monitoring : Employ HPLC or inline FTIR to detect intermediates and adjust reaction parameters dynamically .

Data Contradiction Analysis

Q. How to resolve discrepancies between theoretical and experimental yields in scaled-up syntheses?

- Methodological Answer :

- Mass Transfer Analysis : Evaluate mixing efficiency (e.g., Reynolds number calculations) to identify heat/mass transfer limitations in larger batches .

- Byproduct Profiling : Use LC-MS to characterize impurities and trace their origins (e.g., oxidation during workup) .

- Kinetic Modeling : Compare Arrhenius parameters from small-scale experiments with pilot-scale data to refine activation energy assumptions .

Tables for Key Experimental Parameters

| Parameter | Optimized Value | Reference |

|---|---|---|

| Reaction Temperature | 80°C (for SNAr step) | |

| Solvent System | Anhydrous DCM | |

| Catalyst Loading | 5 mol% Pd(OAc)₂ | |

| Purification Method | Column chromatography (SiO₂) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.